molecular formula C13H15N3OS B11363724 3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide

Cat. No.: B11363724
M. Wt: 261.34 g/mol
InChI Key: YQMSBVWJWHEBDY-UHFFFAOYSA-N
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Description

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives .

Scientific Research Applications

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stability of various oncoproteins. Inhibition of Hsp90 can lead to the degradation of these oncoproteins, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide is unique due to its specific substitution pattern and the presence of the butanamide moiety. This structural uniqueness can result in distinct biological activities and chemical reactivities compared to other thiadiazole derivatives .

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide

InChI

InChI=1S/C13H15N3OS/c1-9(2)8-11(17)14-13-15-12(16-18-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15,16,17)

InChI Key

YQMSBVWJWHEBDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC(=NS1)C2=CC=CC=C2

Origin of Product

United States

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